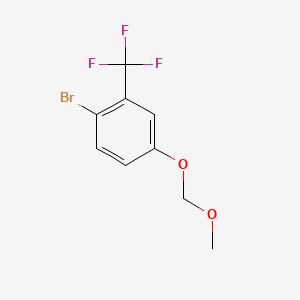

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene

Description

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name |

1-bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-5-15-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEUEGNTUVPWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of methoxymethoxy and trifluoromethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom onto the benzene ring. Subsequent reactions with methoxymethoxy and trifluoromethylating agents under controlled conditions yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, methoxymethoxy, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

1-Bromo-4-methoxybenzene: Similar in structure but lacks the trifluoromethyl group.

1-Bromo-4-(trifluoromethoxy)benzene: Similar but has a trifluoromethoxy group instead of methoxymethoxy.

4-Bromoanisole: Contains a bromine and methoxy group but lacks the trifluoromethyl group.

Uniqueness: 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups enhances its versatility in various chemical reactions and applications.

Biological Activity

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈BrF₃O₂

- Molecular Weight : 263.06 g/mol

- CAS Number : 402-43-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against hormone-dependent tumors such as prostate and breast cancers. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action :

- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

-

Study on Prostate Cancer Cells :

- In a study involving LNCaP prostate cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) at concentrations above 50 µM over a period of 48 hours.

-

Breast Cancer Research :

- A separate investigation focused on MCF-7 breast cancer cells revealed that exposure to the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.